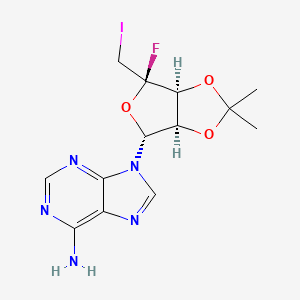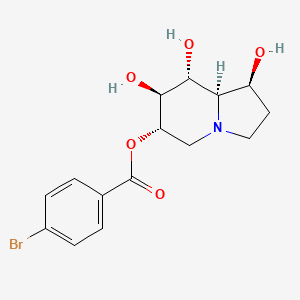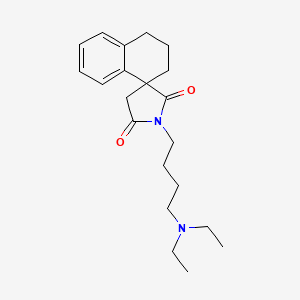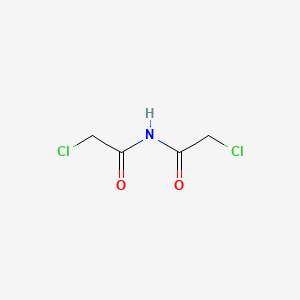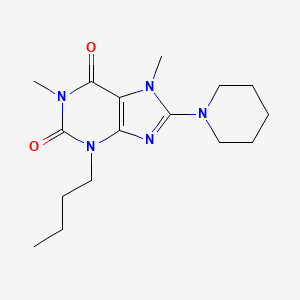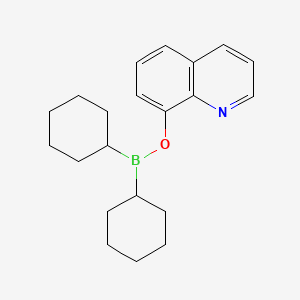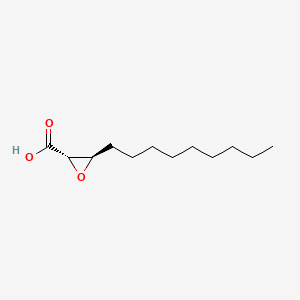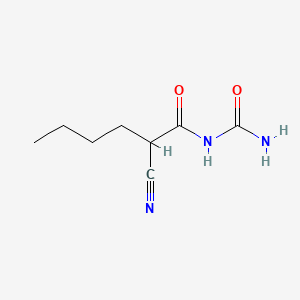
N-(2-Cyanohexanoyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanohexanoyl)urea is a chemical compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanohexanoyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of toxic reagents and solvents. The scalability of these methods makes them suitable for commercial production.
化学反应分析
Types of Reactions: N-(2-Cyanohexanoyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano and urea moieties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products. Similarly, reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
科学研究应用
N-(2-Cyanohexanoyl)urea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other important chemicals. In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, this compound is explored for its potential therapeutic applications, such as drug development. Additionally, the compound finds use in various industrial applications, including the production of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of N-(2-Cyanohexanoyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. For example, in biological systems, this compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds: N-(2-Cyanohexanoyl)urea can be compared with other N-substituted ureas, such as N-(2-Cyanoethyl)urea and N-(2-Cyanobenzoyl)urea. These compounds share similar structural features but differ in their specific substituents.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the cyano and hexanoyl groups. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
5442-53-5 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
N-carbamoyl-2-cyanohexanamide |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6(5-9)7(12)11-8(10)13/h6H,2-4H2,1H3,(H3,10,11,12,13) |
InChI 键 |
HURIVQHDHYOSBV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C#N)C(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


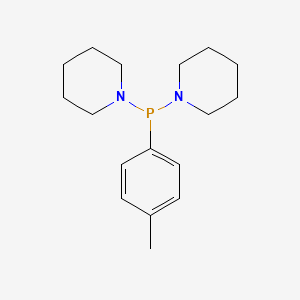
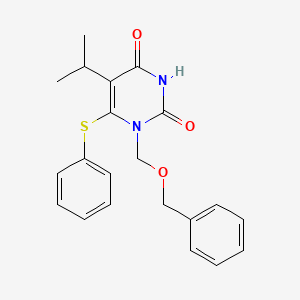

![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
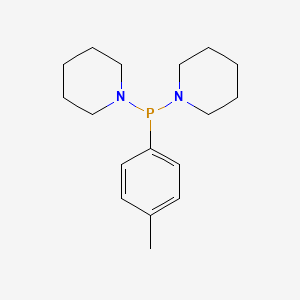
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
